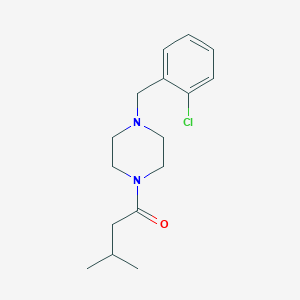
4-(3,4-dimethylphenyl)-5-methyl-4H-1,2,4-triazole-3-thiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3,4-dimethylphenyl)-5-methyl-4H-1,2,4-triazole-3-thiol, also known as DMPT, is a sulfur-containing compound that has gained attention in the scientific community due to its potential applications in various fields. DMPT is a white crystalline powder that is soluble in water and ethanol.
Mécanisme D'action
The exact mechanism of action of 4-(3,4-dimethylphenyl)-5-methyl-4H-1,2,4-triazole-3-thiol is not fully understood, but it is believed to act as a potent activator of the mammalian target of rapamycin (mTOR) pathway. This pathway plays a crucial role in cell growth and proliferation, and its activation by 4-(3,4-dimethylphenyl)-5-methyl-4H-1,2,4-triazole-3-thiol may explain its effects on growth and development.
Biochemical and Physiological Effects:
4-(3,4-dimethylphenyl)-5-methyl-4H-1,2,4-triazole-3-thiol has been shown to have various biochemical and physiological effects, including increased protein synthesis, improved nutrient utilization, and enhanced immune function. In livestock, 4-(3,4-dimethylphenyl)-5-methyl-4H-1,2,4-triazole-3-thiol has been shown to increase the levels of insulin-like growth factor-1 (IGF-1) and growth hormone (GH), which are important regulators of growth and development. In fish and shrimp, 4-(3,4-dimethylphenyl)-5-methyl-4H-1,2,4-triazole-3-thiol has been shown to improve the activity of digestive enzymes and increase the levels of antioxidants, which can help protect against oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
4-(3,4-dimethylphenyl)-5-methyl-4H-1,2,4-triazole-3-thiol has several advantages for use in lab experiments, including its water solubility, low toxicity, and ease of administration. However, it is important to note that the effects of 4-(3,4-dimethylphenyl)-5-methyl-4H-1,2,4-triazole-3-thiol can vary depending on the species, age, and nutritional status of the animals being studied. Additionally, the optimal dosage and duration of treatment may vary depending on the specific application.
Orientations Futures
There are several potential future directions for research on 4-(3,4-dimethylphenyl)-5-methyl-4H-1,2,4-triazole-3-thiol. In agriculture, further studies could investigate the effects of 4-(3,4-dimethylphenyl)-5-methyl-4H-1,2,4-triazole-3-thiol on different livestock species and the optimal dosage and duration of treatment. In aquaculture, research could focus on the effects of 4-(3,4-dimethylphenyl)-5-methyl-4H-1,2,4-triazole-3-thiol on different fish and shrimp species, as well as the potential for 4-(3,4-dimethylphenyl)-5-methyl-4H-1,2,4-triazole-3-thiol to improve the quality of seafood products. In medicine, future research could investigate the anti-inflammatory and anti-cancer properties of 4-(3,4-dimethylphenyl)-5-methyl-4H-1,2,4-triazole-3-thiol and its potential use as a therapeutic agent.
Conclusion:
In conclusion, 4-(3,4-dimethylphenyl)-5-methyl-4H-1,2,4-triazole-3-thiol is a sulfur-containing compound that has potential applications in various fields, including agriculture, aquaculture, and medicine. Its mechanism of action is believed to involve activation of the mTOR pathway, and it has been shown to have various biochemical and physiological effects. While there are limitations to its use in lab experiments, 4-(3,4-dimethylphenyl)-5-methyl-4H-1,2,4-triazole-3-thiol has several advantages that make it a promising area of research for the future.
Méthodes De Synthèse
4-(3,4-dimethylphenyl)-5-methyl-4H-1,2,4-triazole-3-thiol can be synthesized using various methods, including the reaction of 3,4-dimethylbenzylamine with thiosemicarbazide in the presence of sulfuric acid, or the reaction of 3,4-dimethylphenylhydrazine with carbon disulfide and methyl iodide. The latter method is more commonly used due to its higher yield and lower cost.
Applications De Recherche Scientifique
4-(3,4-dimethylphenyl)-5-methyl-4H-1,2,4-triazole-3-thiol has been studied extensively for its potential applications in various fields, including agriculture, aquaculture, and medicine. In agriculture, 4-(3,4-dimethylphenyl)-5-methyl-4H-1,2,4-triazole-3-thiol has been shown to increase the growth rate and feed conversion efficiency of livestock, as well as improve the flavor and aroma of meat. In aquaculture, 4-(3,4-dimethylphenyl)-5-methyl-4H-1,2,4-triazole-3-thiol has been used as a feed additive to improve the growth rate and survival rate of fish and shrimp. In medicine, 4-(3,4-dimethylphenyl)-5-methyl-4H-1,2,4-triazole-3-thiol has been investigated for its potential use as an anti-inflammatory and anti-cancer agent.
Propriétés
IUPAC Name |
4-(3,4-dimethylphenyl)-3-methyl-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3S/c1-7-4-5-10(6-8(7)2)14-9(3)12-13-11(14)15/h4-6H,1-3H3,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPHBGQISCIQHMZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=NNC2=S)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3,4-dimethylphenyl)-5-methyl-4H-1,2,4-triazole-3-thiol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[4-(4-fluorophenyl)-1-piperazinyl]-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B5761858.png)
![2-{[4-(2,3-dimethylphenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5761871.png)
![2-(3-{[(2-methylphenyl)amino]methyl}phenoxy)-N-phenylacetamide](/img/structure/B5761882.png)
![N'-[(2-methylphenyl)sulfonyl]-N-2-pyridinylbenzenecarboximidamide](/img/structure/B5761886.png)
![3-[(4-chloro-2-hydroxyphenyl)amino]-5,5-dimethyl-2-cyclohexen-1-one](/img/structure/B5761893.png)
![4-{[(2,5-dimethylphenyl)sulfonyl]amino}-N,N-dimethylbenzamide](/img/structure/B5761901.png)
![2-[(4-acetylbenzyl)oxy]-N-phenylbenzamide](/img/structure/B5761902.png)
![N-(2,4-dimethylphenyl)-2-[5-(4-pyridinyl)-2H-tetrazol-2-yl]acetamide](/img/structure/B5761905.png)

![4-[(5-bromo-2-methoxybenzoyl)amino]benzoic acid](/img/structure/B5761909.png)

![N~1~-(2-ethylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5761927.png)
![3-(benzyloxy)benzaldehyde (3-phenyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)hydrazone](/img/structure/B5761930.png)